molecular formula C17H24FN3O2 B6637205 N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)pyrrolidine-1-carboxamide

N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)pyrrolidine-1-carboxamide

Cat. No. B6637205
M. Wt: 321.4 g/mol
InChI Key: LUBLHLYFPRJRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)pyrrolidine-1-carboxamide, also known as "compound X," is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to act as an agonist for certain receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. It may also modulate the activity of certain enzymes and signaling pathways, leading to its observed effects on cognitive function, cancer cell growth, and drug addiction.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, depending on the target tissue or cell type. In the brain, it has been shown to increase dopamine release and enhance synaptic plasticity, leading to improved cognitive function and memory consolidation. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation, potentially through the modulation of certain signaling pathways. In drug addiction research, it has been shown to reduce drug-seeking behavior and attenuate the rewarding effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its specificity for certain receptors and signaling pathways, allowing for a more targeted approach to studying its effects. However, one limitation is its relatively new status as a research compound, with limited data available on its safety and efficacy in humans.

Future Directions

For research include further studies on its mechanism of action, potential therapeutic applications, and safety and efficacy in humans.

Synthesis Methods

The synthesis of compound X involves several steps, including the reaction of 2-fluoroaniline with 3-bromopiperidine, followed by the addition of 1-(hydroxymethyl)pyrrolidine-3-carboxylic acid. The final product is obtained through purification and isolation techniques, such as column chromatography.

Scientific Research Applications

Compound X has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, compound X has been shown to have a positive effect on cognitive function and memory consolidation. In cancer research, it has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In drug addiction research, it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c18-15-5-1-2-6-16(15)20-8-3-4-14(11-20)19-17(23)21-9-7-13(10-21)12-22/h1-2,5-6,13-14,22H,3-4,7-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBLHLYFPRJRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2F)NC(=O)N3CCC(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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